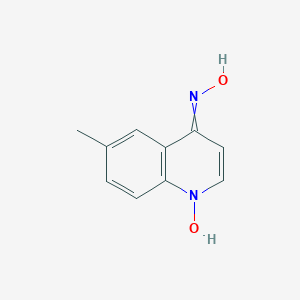

4-(Hydroxyamino)-6-methylquinoline 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Hydroxyamino)-6-methylquinoline 1-oxide is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(Hydroxyamino)-6-methylquinoline 1-oxide (4-HAQO) is a derivative of quinoline known for its diverse biological activities, including potential genotoxicity and therapeutic applications. This compound has been the subject of various studies exploring its mechanisms of action, metabolic pathways, and implications in cancer research.

- Chemical Formula : C10H10N2O

- Molecular Weight : 174.20 g/mol

- CAS Number : 13442-08-5

4-HAQO exhibits biological activity primarily through its interaction with cellular macromolecules, leading to the formation of reactive intermediates that can bind to DNA. This binding can result in mutations, contributing to its genotoxic properties. The compound's mechanism is influenced by its structural characteristics, particularly the hydroxyl and amino groups which enhance its reactivity.

Genotoxicity

Research indicates that 4-HAQO possesses significant genotoxic potential. A study utilizing the SOS chromotest demonstrated that various quinoline derivatives, including 4-HAQO, can induce DNA damage in Escherichia coli cells. The presence of hydroxyl and amino groups has been shown to enhance this genotoxic effect by facilitating the formation of DNA adducts .

Anticancer Activity

4-HAQO has been investigated for its anticancer properties. It has been shown to inhibit the growth of several cancer cell lines, suggesting potential as a therapeutic agent. Its ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways .

Metabolic Pathways

The metabolism of 4-HAQO involves conversion into non-carcinogenic metabolites. Studies indicate that after administration, the compound is rapidly metabolized, with only trace amounts remaining in biological systems after one hour. This rapid metabolism may limit its long-term toxicity but also raises questions about its efficacy as a therapeutic agent .

Study on Genotoxicity

In a comprehensive study assessing the genotoxicity of various quinoline derivatives, it was found that 4-HAQO significantly induced the SOS response in bacterial models. The study highlighted the relationship between structural modifications and genotoxic potency, emphasizing that certain substitutions could mitigate or exacerbate these effects .

Cancer Cell Line Research

In experiments involving lung adenocarcinoma A549 cells treated with 4-HAQO, researchers observed alterations in cell cycle progression and increased apoptosis rates. The study concluded that 4-HAQO could be a candidate for further development as an anticancer drug due to its selective cytotoxicity against malignant cells compared to normal cells .

Comparative Analysis Table

| Compound | Genotoxicity | Anticancer Activity | Metabolism |

|---|---|---|---|

| This compound | High | Moderate | Rapid metabolism to non-carcinogenic forms |

| 4-Nitroquinoline-1-Oxide | Very High | High | Forms reactive intermediates |

| 4-Methylquinoline | Low | Low | Minimal metabolic conversion |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of quinoline, including 4-(Hydroxyamino)-6-methylquinoline 1-oxide, exhibit significant anticancer properties. These compounds have been shown to inhibit the activity of receptor tyrosine kinases, specifically the PDGF receptor family, which is involved in cell proliferation and tumor growth. The inhibition of these pathways suggests potential for developing therapeutic agents against solid tumors .

Mutagenic Properties

this compound is recognized as a potent mutagen and carcinogen. It is a reduction product of 4-nitroquinoline-1-oxide and has been shown to interact with nucleic acids, leading to inactivation of bacterial cells. This characteristic makes it a subject of interest in studies related to genetic mutations and cancer biology .

Antioxidant Applications

Lubricating Greases

The compound has been evaluated for its antioxidant properties in lubricating greases. Studies have demonstrated that derivatives of 4-hydroxyquinolinone can significantly reduce oxidative deterioration in lubricants. For instance, compounds synthesized from 4-hydroxyquinolinone exhibited lower total acid numbers and oxygen pressure drops compared to control samples without these additives, indicating their effectiveness as stabilizers against oxidative damage .

| Compound | Total Acid Number | Oxygen Pressure Drop |

|---|---|---|

| Control (Blank Grease) | High | High |

| Compound I | Moderate | Moderate |

| Compound II | Lower | Lower |

| Compound III | Lowest | Lowest |

Material Science

Stabilizers for Organic Materials

The compound has been utilized as a stabilizer for organic materials against degradation due to light, oxygen, and heat exposure. This application is particularly relevant in the formulation of coatings and plastics where enhanced durability is required .

Quantum Chemical Calculations

Recent studies have employed quantum chemical calculations to explore the relationship between the molecular structure of quinoline derivatives and their antioxidant efficiency. The findings suggest that specific structural features correlate with improved oxidative stability, providing insights for the design of more effective antioxidant agents .

Case Studies

Case Study 1: Antioxidant Efficiency in Lubricants

In a controlled study, three derivatives of 4-hydroxyquinolinone were synthesized and tested as additives in lubricating greases. The results indicated that these compounds effectively inhibited oxidation processes over time, showcasing their potential utility in industrial applications where lubricant longevity is critical .

Case Study 2: Anticancer Drug Development

A series of quinoline derivatives were tested for their ability to inhibit PDGF receptor activity. The results revealed that certain modifications to the quinoline structure enhanced potency against cancer cell lines, supporting further development into therapeutic agents targeting specific types of tumors .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The hydroxylamino group (-NHOH) exhibits nucleophilic character, enabling reactions with electrophilic agents. Key findings include:

-

Alkylation with alkyl halides :

4 Hydroxyamino 6 methylquinoline 1 oxide CH3I→4 Methylamino 6 methylquinoline 1 oxide HI

Treatment with methyl iodide or ethyl bromide in alkaline conditions (sodium acetate) yields N-alkylated derivatives. For example:Reaction conditions typically involve refluxing in ethanol (80°C, 6–8 hours), achieving moderate yields (50–65%).

| Electrophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Methyl iodide | N-Methylated derivative | 58 | EtOH, NaOAc, 80°C, 6h |

| Ethyl bromide | N-Ethylated derivative | 52 | EtOH, NaOAc, 80°C, 8h |

Cyclization and Ring-Expansion Reactions

Interactions with polyfunctional reagents can induce structural rearrangements:

-

Formation of tropolone derivatives :

Under acidic conditions, 4-(Hydroxyamino)-6-methylquinoline 1-oxide reacts with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone, leading to 5,7-di(tert-butyl)-2-(quinoline-2-yl)-1,3-tropolone via a proposed mechanism involving:

Electrochemical Transformations

Electrosynthetic methods enable redox-driven modifications:

Acid/Base-Mediated Rearrangements

The hydroxylamino group’s acid sensitivity drives tautomerism and rearrangements:

-

NH/OH tautomerism :

DFT calculations (B3LYP/6–311++G**) indicate the hydroxylamino group favors the NH tautomer (ΔG = −3.2 kcal/mol) . This tautomeric preference influences reactivity in condensation and cycloaddition reactions.

Key Research Findings

-

Structure-Activity Relationships : Derivatives with bulkier N-substituents show enhanced antimicrobial activity (MIC = 4–8 µg/mL against S. aureus).

-

Mechanistic Insights : The N-oxide group enhances electrophilic aromatic substitution at the quinoline C-5 position due to electron withdrawal.

Propiedades

IUPAC Name |

N-(1-hydroxy-6-methylquinolin-4-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-2-3-10-8(6-7)9(11-13)4-5-12(10)14/h2-6,13-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKXNXKLTTUOES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=CC2=NO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928613 |

Source

|

| Record name | 4-(Hydroxyimino)-6-methylquinolin-1(4H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13442-08-5 |

Source

|

| Record name | 4-(Hydroxyimino)-6-methylquinolin-1(4H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.